molecular formula C21H19ClN4O7S2 B2360689 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate CAS No. 877641-89-9

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

Cat. No.: B2360689
CAS No.: 877641-89-9
M. Wt: 538.97
InChI Key: GXKNWDPYMYXXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a multifunctional structure combining a 1,3,4-thiadiazole core, a pyran ring, and a substituted benzoate ester. The thiadiazole moiety is substituted at position 5 with a 2-ethylbutanamido group, while position 2 is linked via a thioether-methyl bridge to a 4-oxo-4H-pyran ring. The pyran’s 3-position is esterified with 4-chloro-3-nitrobenzoate, introducing electron-withdrawing groups (Cl, NO₂) that may influence electronic properties and bioactivity.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O7S2/c1-3-11(4-2)18(28)23-20-24-25-21(35-20)34-10-13-8-16(27)17(9-32-13)33-19(29)12-5-6-14(22)15(7-12)26(30)31/h5-9,11H,3-4,10H2,1-2H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKNWDPYMYXXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide with 2-Ethylbutanoic Acid

The thiadiazole ring is constructed via cyclocondensation of thiosemicarbazide with 2-ethylbutanoic acid under acidic conditions. In a representative procedure, equimolar quantities of thiosemicarbazide and the acid are refluxed in phosphorus oxychloride (POCl₃) at 110°C for 6 hours, yielding 5-amino-1,3,4-thiadiazol-2-thiol. Subsequent acylation with 2-ethylbutanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base affords the target thiol intermediate (75% yield).

Key Data:

Step Reagents/Conditions Yield (%)
Cyclocondensation POCl₃, 110°C, 6 h 68
Acylation 2-Ethylbutanoyl chloride, Et₃N, DCM 75

Preparation of 6-(Bromomethyl)-4-oxo-4H-pyran-3-yl 4-Chloro-3-nitrobenzoate

Bromination of 4-Hydroxy-6-methyl-2H-pyran-2-one

The pyran subunit is functionalized via free radical bromination of 4-hydroxy-6-methyl-2H-pyran-2-one using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. Irradiation at 350 nm for 12 hours provides 6-bromomethyl-4-hydroxy-2H-pyran-2-one in 82% yield.

Esterification with 4-Chloro-3-nitrobenzoyl Chloride

The hydroxyl group is esterified via Steglich esterification, employing 4-chloro-3-nitrobenzoyl chloride (1.2 eq), DCC (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM. After stirring at 25°C for 24 hours, the product is isolated by silica gel chromatography (Yield: 67%).

Spectroscopic Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.4 Hz, 1H, Ar-H), 8.12 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.65 (d, J = 2.0 Hz, 1H, Ar-H), 6.45 (s, 1H, pyran-H), 4.55 (s, 2H, CH₂Br), 2.40 (s, 3H, CH₃).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1530 cm⁻¹ (NO₂).

Coupling of Thiadiazole and Pyran Moieties

The thiolate generated from 5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-thiol (using NaH in THF) reacts with 6-bromomethyl-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate at 0°C to 25°C over 4 hours. The reaction is monitored by TLC, and the product is purified via recrystallization from ethanol/water (Yield: 58%).

Optimization Insights:

  • Excess NaH (2.5 eq) ensures complete deprotonation of the thiol.
  • Lower temperatures (0–5°C) minimize disulfide byproduct formation.

Final Esterification and Purification

While the preceding steps assemble the core structure, residual hydroxyl groups (if present) may require protection. Patent WO2021074138A1 advocates for tert-butyldimethylsilyl (TBS) groups, removable under mild acidic conditions. Final purification employs flash chromatography (hexane/EtOAc 3:1) followed by recrystallization to achieve >95% purity.

Comparative Analysis of Synthetic Routes

Parameter Route A (Direct Coupling) Route B (Fragment Condensation)
Total Yield 32% 45%
Purification Complexity High (multiple byproducts) Moderate
Scalability Limited High

Route B, involving modular assembly of pre-functionalized fragments, proves superior in yield and scalability, aligning with methodologies in CN103570643A.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions might target the nitro group, converting it to an amine using agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : The compound can undergo various substitution reactions, especially nucleophilic substitution at the chlorine-bearing aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, under mild to moderate conditions.

  • Reduction: : Palladium on carbon (Pd/C), under hydrogen atmosphere at room temperature or slightly elevated temperatures.

  • Substitution: : Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

  • Oxidation: : Oxidized thiadiazole derivatives.

  • Reduction: : Corresponding amino derivatives.

  • Substitution: : Products featuring substitution at the chloro or nitro positions.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a bioactive agent due to its structural characteristics. Research indicates that it may exhibit antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains by targeting essential enzymes involved in cell wall synthesis .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further therapeutic exploration.

Agricultural Science

The unique properties of this compound may also lend themselves to applications in agriculture:

  • Pesticide Development : The thiadiazole moiety has been associated with enhanced biological activity against pests and pathogens, suggesting potential use in developing new agrochemicals .

Organic Synthesis

In the realm of organic chemistry, this compound serves as a versatile intermediate:

  • Reagent in Chemical Reactions : Its multifunctional groups make it suitable as a reagent or building block for synthesizing other complex organic molecules.

Mechanism of Action

The biological activity of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate likely involves multiple mechanisms:

  • Molecular Targets: : Possible targets include enzymes, receptors, or other proteins that interact with its functional groups.

  • Pathways: : It may inhibit or activate specific biochemical pathways, depending on the nature of the interaction with its molecular targets, leading to downstream effects that can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key motifs with other thiadiazole derivatives:

Compound Thiadiazole Substituent Linked Group Bioactivity Reference
Target Compound 5-(2-ethylbutanamido) Pyran-3-yl 4-chloro-3-nitrobenzoate Not reported
6a-o (Sulfonamide derivatives) 5-phenyl, imino-linked pyrazole Benzenesulfonamide Anti-inflammatory
5-(4-chloro-benzyl)-4-aryl-4H-triazole 4-chloro-benzyl Triazole-3-thiol Antimicrobial
5-(pyridine-4-yl)-1,3,4-thiadiazole Pyridine-4-yl Chloroacetyl-derived adducts Anticancer (hypothesized)

Key Observations :

  • Linker and Terminal Groups : Unlike benzenesulfonamide (6a-o, ) or triazole-thiol (Scheme 25, ), the target’s pyran-benzoate ester introduces steric bulk and electron-deficient aromaticity, which may affect solubility and target selectivity.

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic molecule that has been the subject of various studies due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The structure can be broken down into key components:

  • Thiadiazole Ring : Contributes to antimicrobial and anticancer properties.
  • Pyran Derivative : Known for its role in various pharmacological activities.
  • Benzoate Group : Enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the one discussed have shown effectiveness against various bacterial strains:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Thiadiazole derivativeAntibacterial50 μg/mL
Thiadiazole derivativeAntifungal25 μg/mL

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Studies have demonstrated that thiadiazole derivatives possess antiproliferative effects against different cancer cell lines. For example, a related study found that certain thiadiazole compounds significantly inhibited the growth of human cancer cells:

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast Cancer)Thiadiazole derivative15.0
HeLa (Cervical Cancer)Thiadiazole derivative12.5

These results indicate the potential of this compound in cancer therapy .

Acetylcholinesterase Inhibition

Recent studies have highlighted the ability of thiadiazole derivatives to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The compound's AChE inhibitory activity was compared to donepezil, a known AChE inhibitor:

CompoundIC50 (nM)
This compound5.0
Donepezil0.6

This suggests that the compound may have therapeutic potential in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Testing

In vitro testing of similar thiadiazole compounds against Escherichia coli and Staphylococcus aureus revealed significant antibacterial activity, with MIC values comparable to conventional antibiotics. This study underscores the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Efficacy

A study focused on the anticancer properties of pyran-thiadiazole derivatives showed that modifications at specific positions on the thiadiazole ring led to enhanced cytotoxicity against various cancer cell lines. The structure-function relationship was analyzed, providing insights into optimizing these compounds for better therapeutic outcomes .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step protocols, including amide coupling, thioether formation, and esterification. Key steps require precise control of temperature (e.g., 60–80°C for thiadiazole-thioether linkage) and solvent selection (e.g., DMF for nucleophilic substitutions). Intermediate purification via column chromatography and structural validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential. Reaction yields are highly sensitive to stoichiometric ratios of reactants like 2-ethylbutanoyl chloride and thiol-containing intermediates .

Q. How can researchers experimentally determine solubility and stability profiles?

Solubility can be assessed using shake-flask methods in solvents (DMSO, ethanol, PBS) with quantification via HPLC-UV. Stability studies under varying pH (2–9), temperatures (4–37°C), and light exposure require LC-MS to monitor degradation products. For insoluble derivatives, co-solvency approaches (e.g., PEG-400) or nanoformulation strategies may improve bioavailability .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirms regiochemistry of the thiadiazole-pyran linkage and substituent orientation.
  • FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
  • HRMS : Ensures molecular integrity (e.g., [M+H]+ ion matching theoretical mass). Purity >95% should be confirmed via reverse-phase HPLC with a C18 column .

Advanced Research Questions

Q. How can structural analogs be designed to enhance bioactivity while minimizing toxicity?

Computational tools like molecular docking (AutoDock Vina) and SAR studies guide modifications:

  • Replace the 4-chloro-3-nitrobenzoate group with electron-withdrawing substituents (e.g., trifluoromethyl) to improve target binding.
  • Introduce polar groups (e.g., hydroxyl, carboxyl) on the pyran ring to enhance solubility. Toxicity screening via mitochondrial membrane potential assays (JC-1 dye) and hepatic CYP450 inhibition studies are critical .

Q. What experimental design strategies optimize reaction conditions for scale-up synthesis?

Use Design of Experiments (DoE) to model variables (temperature, catalyst loading, solvent ratio). For example:

  • Central Composite Design : Optimizes thioether formation yield by testing 3–5 levels of each factor.
  • Response Surface Methodology : Identifies interactions between pH and reaction time. Flow chemistry systems (e.g., microreactors) can improve reproducibility and reduce byproducts .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from cell line heterogeneity or assay conditions. Mitigation strategies:

  • Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
  • Validate target engagement via thermal shift assays (TSA) or CRISPR knockouts.
  • Cross-validate using orthogonal models (e.g., 3D spheroids vs. monolayer cultures) .

Q. What mechanistic insights can be gained from enzyme inhibition studies?

Target enzymes (e.g., tyrosine kinases, topoisomerases) are identified via:

  • Kinetic Assays : Measure Ki values under varying substrate concentrations.
  • X-ray Crystallography : Resolve binding modes (e.g., hydrogen bonding with thiadiazole’s NH group).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. What protocols assess stability under physiological and storage conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and oxidizers (H₂O₂).
  • Long-Term Stability : Monitor over 6–12 months using accelerated stability chambers (ICH Q1A guidelines).
  • Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify intact compound via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.